Cas no 1285233-64-8 (4-(N-BOC-Amino)-1-propylpiperidine)

4-(N-BOC-Amino)-1-propylpiperidine is a protected amine derivative featuring a tert-butoxycarbonyl (BOC) group, which enhances stability and selectivity in synthetic applications. The propylpiperidine backbone provides structural versatility, making it useful in pharmaceutical and organic synthesis. The BOC group allows for controlled deprotection under mild acidic conditions, enabling precise functionalization in multi-step reactions. This compound is particularly valuable in peptide synthesis and medicinal chemistry, where protecting group strategies are critical. Its well-defined reactivity and compatibility with a range of reagents make it a reliable intermediate for constructing complex molecules. Proper handling under inert conditions is recommended to preserve its integrity.
4-(N-BOC-Amino)-1-propylpiperidine structure
1285233-64-8 structure
Product Name:4-(N-BOC-Amino)-1-propylpiperidine
CAS No:1285233-64-8
MF:C13H26N2O2
MW:242.357743740082
CID:2769564
PubChem ID:58916318
Update Time:2025-05-21

4-(N-BOC-Amino)-1-propylpiperidine Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(1-propylpiperidin-4-yl)carbamate
    • MFCD16496462
    • BS-20617
    • DTXSID30730606
    • 1285233-64-8
    • SCHEMBL12971748
    • DTXCID20681350
    • Carbamic acid, N-(1-propyl-4-piperidinyl)-, 1,1-dimethylethyl ester
    • SB43292
    • 4-(N-BOC-Amino)-1-propylpiperidine
    • tert-Butyl (1-propylpiperidin-4-yl)carbamate
    • CS-0210003
    • Inchi: 1S/C13H26N2O2/c1-5-8-15-9-6-11(7-10-15)14-12(16)17-13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16)
    • InChI Key: BTVAFJBKQKJSMA-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1CCN(CCC)CC1)=O

Computed Properties

  • Exact Mass: 242.19900
  • Monoisotopic Mass: 242.199428076Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • PSA: 45.06000
  • LogP: 2.52780

4-(N-BOC-Amino)-1-propylpiperidine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-(N-BOC-Amino)-1-propylpiperidine Suppliers

Amadis Chemical Company Limited
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(CAS:1285233-64-8)4-(N-BOC-Amino)-1-propylpiperidine
Order Number:A1235028
Stock Status:in Stock
Quantity:10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:25
Price ($):629/388
Email:sales@amadischem.com

Additional information on 4-(N-BOC-Amino)-1-propylpiperidine

Introduction to 4-(N-BOC-Amino)-1-propylpiperidine (CAS No: 1285233-64-8)

4-(N-BOC-Amino)-1-propylpiperidine, identified by its Chemical Abstracts Service (CAS) number 1285233-64-8, is a significant compound in the realm of pharmaceutical chemistry and drug development. This piperidine derivative features a protected amine group, specifically the tert-butoxycarbonyl (Boc) derivative, which plays a crucial role in its utility as an intermediate in synthesizing various bioactive molecules. The compound's structural framework, combining a propyl side chain with a piperidine core and a Boc-protected amine, makes it a valuable building block for medicinal chemists exploring novel therapeutic agents.

The Boc protection of the amine function in 4-(N-BOC-Amino)-1-propylpiperidine is particularly noteworthy, as it allows for selective manipulation of the amine group during multi-step synthetic routes. This protection strategy is widely employed in peptide synthesis and the development of peptidomimetics, where controlled deprotection conditions are essential to achieve high yields and purity. The Boc group is known for its stability under basic conditions but can be efficiently removed under acidic or mild basic conditions, making it a versatile choice for synthetic chemists.

Recent advancements in drug discovery have highlighted the importance of piperidine derivatives due to their favorable pharmacokinetic properties and biological activity. 4-(N-BOC-Amino)-1-propylpiperidine has been utilized in the synthesis of compounds targeting various disease pathways, including central nervous system (CNS) disorders, oncology, and inflammation. Its structural motif is often incorporated into molecules designed to interact with specific protein targets, such as kinases and G-protein coupled receptors (GPCRs). The propyl side chain contributes to the compound's solubility and metabolic stability, while the piperidine ring enhances binding affinity and selectivity.

In the context of modern pharmaceutical research, 4-(N-BOC-Amino)-1-propylpiperidine has been explored in the development of novel antipsychotic and antidepressant agents. Piperidine derivatives are known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are implicated in mood and cognitive disorders. The Boc-protected amine allows for further functionalization, enabling chemists to introduce additional pharmacophores or modify existing ones to optimize biological activity. This flexibility has made 4-(N-BOC-Amino)-1-propylpiperidine a cornerstone in libraries of compounds screened for potential therapeutic applications.

The synthesis of 4-(N-BOC-Amino)-1-propylpiperidine typically involves multi-step organic reactions starting from commercially available precursors. Key steps include nucleophilic substitution reactions to introduce the propyl group onto the piperidine ring, followed by Boc protection of the amine. Advances in catalytic methods have improved the efficiency and scalability of these synthetic routes, reducing costs and environmental impact. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to construct complex molecular frameworks with high precision.

From a computational chemistry perspective, 4-(N-BOC-Amino)-1-propylpiperidine has been subjected to molecular modeling studies to understand its interactions with biological targets. docking simulations have revealed that this compound can bind effectively to pockets on proteins associated with neurological disorders. These insights have guided medicinal chemists in designing next-generation analogs with enhanced potency and reduced side effects. The integration of experimental data with computational predictions has become standard practice in modern drug discovery pipelines.

The pharmaceutical industry continues to leverage 4-(N-BOC-Amino)-1-propylpiperidine as a key intermediate in developing first-in-class drugs. Its structural features make it an ideal candidate for generating diverse chemical space, enabling the exploration of novel therapeutic modalities. Collaborative efforts between academia and industry have accelerated the translation of laboratory findings into clinical candidates. Preclinical studies have demonstrated promising results using derivatives of this compound in models of depression, schizophrenia, and other CNS disorders.

In conclusion,4-(N-BOC-Amino)-1-propylpiperidine (CAS No: 1285233-64-8) represents a vital component in contemporary pharmaceutical research. Its well-defined structure, functional versatility, and biological relevance underscore its importance as a synthetic intermediate and lead compound. As research progresses,4-(N-BOC-Amino)-1-propylpiperidine will continue to play a pivotal role in shaping future therapeutic strategies across multiple disease areas.

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Amadis Chemical Company Limited
(CAS:1285233-64-8)4-(N-BOC-Amino)-1-propylpiperidine
A1235028
Purity:99%/99%
Quantity:10g/5g
Price ($):629/388
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